Cas no 768326-05-2 (rac-(3R,4S)-4-methoxypyrrolidin-3-amine)
rac-(3R,4S)-4-methoxypyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(3R,4S)-4-methoxypyrrolidin-3-amine
- (3S,4R)-4-Methoxy-3-pyrrolidinamine
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- Inchi: 1S/C5H12N2O/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1
- InChI Key: GUCHNZPHITVHJH-CRCLSJGQSA-N
- SMILES: N1C[C@@H](OC)[C@@H](N)C1
Experimental Properties
- Density: 1.03±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 162.3±40.0 °C(Predicted)
- pka: 9.24±0.40(Predicted)
rac-(3R,4S)-4-methoxypyrrolidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20814433-0.05g |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine |
768326-05-2 | 0.05g |
$707.0 | 2023-09-16 | ||
| Enamine | EN300-20814433-0.1g |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine |
768326-05-2 | 0.1g |
$741.0 | 2023-09-16 | ||
| Enamine | EN300-20814433-0.25g |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine |
768326-05-2 | 0.25g |
$774.0 | 2023-09-16 | ||
| Enamine | EN300-20814433-0.5g |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine |
768326-05-2 | 0.5g |
$809.0 | 2023-09-16 | ||
| Enamine | EN300-20814433-1.0g |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine |
768326-05-2 | 1g |
$871.0 | 2023-05-25 | ||
| Enamine | EN300-20814433-2.5g |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine |
768326-05-2 | 2.5g |
$1650.0 | 2023-09-16 | ||
| Enamine | EN300-20814433-5.0g |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine |
768326-05-2 | 5g |
$2525.0 | 2023-05-25 | ||
| Enamine | EN300-20814433-10.0g |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine |
768326-05-2 | 10g |
$3746.0 | 2023-05-25 | ||
| Enamine | EN300-20814433-1g |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine |
768326-05-2 | 1g |
$842.0 | 2023-09-16 | ||
| Enamine | EN300-20814433-5g |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine |
768326-05-2 | 5g |
$2443.0 | 2023-09-16 |
rac-(3R,4S)-4-methoxypyrrolidin-3-amine Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on rac-(3R,4S)-4-methoxypyrrolidin-3-amine
Professional Introduction to Rac-(3R,4S)-4-Methoxypyrrolidin-3-amine (CAS No. 768326-05-2)
Rac-(3R,4S-4-methoxypyrrolidin-3-amine) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique stereochemical configuration and versatile biological activities. This compound, identified by the CAS number 768326-05-2, has garnered considerable attention due to its potential applications in drug development and medicinal research. The precise stereochemistry of this molecule, defined by the (3R,4S) configuration, plays a crucial role in determining its interaction with biological targets and overall pharmacological properties.
The chemical structure of Rac-(4-methoxypyrrolidin-3-amine) consists of a pyrrolidine ring substituted with a methoxy group at the 4-position and an amine group at the 3-position. This arrangement contributes to its distinct chemical and biological characteristics. The pyrrolidine scaffold is a common motif in many bioactive molecules, often found in natural products and synthetic drugs due to its ability to mimic secondary amine structures found in biological systems. The presence of the methoxy group enhances the compound's solubility and metabolic stability, making it a valuable candidate for further pharmacological exploration.
In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. Rac-(4-methoxypyrrolidin-3-amine) has emerged as a compound of interest in several ongoing research projects aimed at identifying new treatments for various diseases. Its unique stereochemical configuration suggests potential applications in modulating enzyme activity and receptor binding. For instance, studies have indicated that analogs of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders.
One of the most compelling aspects of Rac-(3R,4S-4-methoxypyrrolidin-3-amine) is its potential as a lead compound for drug discovery. Researchers have been exploring its derivatives to enhance its pharmacological profile, including improving bioavailability and reducing off-target effects. The (3R,4S) configuration appears to be critical for maintaining biological activity while minimizing toxicity. This has led to the synthesis of several analogs that have been evaluated in preclinical studies for their efficacy and safety.
The synthesis of Rac-(4-methoxypyrrolidin-3-amine) involves multi-step organic transformations that require careful control of reaction conditions to ensure high yield and enantioselectivity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating further research and development.
Recent studies have also highlighted the importance of understanding the metabolic fate of Rac-(3R,4S-4-methoxypyrrolidin-3-amine). Metabolic profiling has revealed that this compound undergoes biotransformation via several pathways, including oxidation and conjugation reactions. These findings are crucial for predicting its pharmacokinetic behavior and potential side effects. By elucidating these metabolic pathways, researchers can design more effective derivatives with improved therapeutic profiles.
The potential applications of Rac-(4-methoxypyrrolidin-3-amine) extend beyond traditional pharmaceuticals. It has shown promise as a building block for designing novel materials with unique properties. For example, its structural features make it a candidate for developing chiral ligands in catalysis or as a component in polymer synthesis. These applications highlight the versatility of this compound and its significance in various scientific disciplines.
In conclusion, Rac-(3R,4S-4-methoxypyrrolidin-3-amine) (CAS No. 768326-05-2) is a compound with significant potential in pharmaceutical research and development. Its unique stereochemistry and biological activities make it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in both academic and industrial settings.
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